3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
CAS No.: 1391309-03-7
Cat. No.: VC2972958
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391309-03-7 |
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Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one |
Standard InChI | InChI=1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2 |
Standard InChI Key | ICZDFLZOPSRBFA-UHFFFAOYSA-N |
SMILES | C1CC(CC(=O)C1)C2=C(C=CC=N2)O |
Canonical SMILES | C1CC(CC(=O)C1)C2=C(C=CC=N2)O |
Introduction
Chemical Structure and Properties
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one (CAS: 1391309-03-7) is a small molecule with molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . Its structure consists of a cyclohexanone ring connected to a 3-hydroxypyridin-2-yl group. This hybrid structure combines the conformational flexibility of the cyclohexanone ring with the hydrogen bonding capabilities of the hydroxypyridine moiety.
The compound contains several key functional groups that contribute to its chemical reactivity and potential biological activity. The cyclohexanone provides a ketone functionality that can serve as a hydrogen bond acceptor and as a site for further chemical modifications. The pyridine nitrogen can function as a hydrogen bond acceptor, while the hydroxyl group at the 3-position of the pyridine ring can act as both a hydrogen bond donor and acceptor.
Physicochemical Properties
The physicochemical properties of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one are summarized in Table 1, based on available data and structural analysis.
Table 1: Physical and Chemical Properties of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Property | Value |
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Chemical Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
CAS Number | 1391309-03-7 |
Functional Groups | Ketone, pyridine, hydroxyl |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (ketone, pyridine N, hydroxyl) |
Commercial Availability | Yes (CymitQuimica) |
Related Compounds and Structural Analogs
Understanding the properties and applications of related compounds can provide valuable insights into the potential characteristics of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.
1-(3-Hydroxypyridin-2-yl)ethanone
This compound (CAS: 13210-29-2) represents a simpler analog containing the 3-hydroxypyridin-2-yl moiety . With a molecular formula of C7H7NO2 and molecular weight of 137.14 g/mol, it shares the key hydroxypyridine feature but contains an acetyl group instead of the cyclohexanone ring. According to available physicochemical property predictions, it exhibits high gastrointestinal absorption, blood-brain barrier permeability, and favorable water solubility (approximately 2.5 mg/ml) .
Multiple synthetic routes for 1-(3-Hydroxypyridin-2-yl)ethanone have been reported, including:
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Reaction of 3-hydroxypicolinic acid with methyl magnesium chloride in THF
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Reaction of 2-cyanopyridin-3-yl acetate with methylmagnesium iodide
These methods might provide useful insights for the synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.
3-Hydroxycyclohexanone
3-Hydroxycyclohexanone (CAS: 823-19-8) represents a simpler core structure related to the target compound . With a molecular formula of C6H10O2 and molecular weight of 114.14 g/mol, it provides insights into the reactivity of the cyclohexanone portion of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one.
Other Functionalized Cyclohexanones
Several other functionalized cyclohexanones described in the literature demonstrate the versatility of this scaffold:
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3-(3-Hydroxypropylamino)cyclohex-2-en-1-one (C9H15NO2, MW: 169.22 g/mol)
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3-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexanone (C10H16O2, MW: 168.23 g/mol)
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3-Hydroxy-2-(prop-2-en-1-yl)cyclohex-2-en-1-one (C9H12O2, MW: 152.19 g/mol)
Table 3: Comparison of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |
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3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one | C11H13NO2 | 191.23 g/mol | Cyclohexanone, 3-hydroxypyridine | Medicinal chemistry scaffold |
1-(3-Hydroxypyridin-2-yl)ethanone | C7H7NO2 | 137.14 g/mol | Acetyl group, 3-hydroxypyridine | HDAC inhibition |
3-Hydroxycyclohexanone | C6H10O2 | 114.14 g/mol | Hydroxycyclohexanone | Synthetic intermediate |
3-(3-Hydroxypropylamino)cyclohex-2-en-1-one | C9H15NO2 | 169.22 g/mol | Cyclohexenone, hydroxypropylamino | Biological studies |
Future Research Directions
Based on the current state of knowledge about 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, several promising research directions can be identified.
Development of Efficient Synthetic Routes
The development of cost-effective and scalable synthetic methods represents an important research direction. Potential approaches include:
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Optimization of one-pot synthesis protocols involving heterocyclic amines and carbonyl compounds
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Investigation of transition metal-catalyzed cross-coupling reactions for introducing the pyridine moiety
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Application of flow chemistry techniques to improve yield and reduce reaction time
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies would provide valuable insights into the potential biological activities of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one and its derivatives. Key modifications could include:
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Substitution patterns on the cyclohexanone ring
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Modification of the hydroxyl group position on the pyridine ring
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Introduction of additional functional groups to enhance target binding or improve pharmacokinetic properties
Evaluation of Zinc-Binding Properties
Given the structural similarity to known zinc-binding groups, investigation of the metal-coordination properties of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one could lead to applications in metalloenzyme inhibition or catalysis.
Analytical Characterization Methods
For comprehensive characterization of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, several analytical techniques would be valuable:
Spectroscopic Analysis
Based on related compounds in the literature, the following spectroscopic features would be expected:
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IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (3200-3400 cm^-1), carbonyl group of cyclohexanone (1710-1720 cm^-1), and pyridine ring (1400-1600 cm^-1)
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NMR Spectroscopy: Distinctive 1H NMR signals for the pyridine ring protons (7.0-8.5 ppm), cyclohexanone ring protons (1.5-2.5 ppm), and the hydroxyl proton (typically a broad signal at 9.0-10.5 ppm)
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Mass Spectrometry: Molecular ion peak at m/z 191, with fragmentation patterns likely involving loss of the hydroxyl group and cleavage of the bond between the cyclohexanone and pyridine rings
Crystallographic Analysis
X-ray crystallography would provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement, which could be valuable for understanding structure-activity relationships.
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